molecular formula C33H24O10 B1254944 Robustaflavone 7,4',7''-trimethyl ether

Robustaflavone 7,4',7''-trimethyl ether

Cat. No. B1254944
M. Wt: 580.5 g/mol
InChI Key: NLSFVXZLJDUWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Robustaflavone 7,4',7''-trimethyl ether is a biflavonoid that is the 7,4',7''-trimethyl ether derivative of robustaflavone. Isolated from Selaginella doederleinii, it exhibits cytotoxic activity against human cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is a biflavonoid, a hydroxyflavone, a methoxyflavone and a ring assembly. It derives from a robustaflavone.

Scientific Research Applications

Cytotoxic Properties

Robustaflavone 7,4',7''-trimethyl ether has demonstrated notable cytotoxic effects. Studies have found that this compound, along with other biflavonoids, exhibits cytotoxicities against various cancer cell lines. For example, it showed effectiveness against P-388 and HT-29 cell lines (Chen, Duh, & Chen, 2005), and was identified as a cytotoxic constituent against human cancer cell lines HCT, NCI-H358, and K562 (Lee et al., 2008).

Molecular Interactions and Cancer Research

This compound's interactions with cancer cell mechanisms have been explored. A study focusing on its molecular docking on PI3K protein targets revealed a correlation with its cytotoxic activity on cancer cells. The research suggested that robustaflavone 7,4',7''-trimethyl ether binds effectively to the PI3K receptor, contributing to its cytotoxic effect on cancer cell lines (Handayani & Udin, 2011).

Antiviral Properties

Robustaflavone 7,4',7''-trimethyl ether has also been identified for its antiviral properties. It showed inhibitory effects against influenza A and B viruses, with significant selectivity index values (Lin et al., 1999). Additionally, its anti-HIV activity was evaluated, although it demonstrated more moderate effectiveness against HIV-1 reverse transcriptase (Lin et al., 1997).

Potential for Treating Hepatitis B

Robustaflavone and its derivatives have been investigated as potential agents against hepatitis B. It has been found to inhibit hepatitis B virus replication in vitro, showing promise as a non-nucleoside inhibitor (Zembower et al., 1998), (Lin et al., 1997).

properties

Product Name

Robustaflavone 7,4',7''-trimethyl ether

Molecular Formula

C33H24O10

Molecular Weight

580.5 g/mol

IUPAC Name

5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3

InChI Key

NLSFVXZLJDUWJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC

synonyms

imbricataflavone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Robustaflavone 7,4',7''-trimethyl ether
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Robustaflavone 7,4',7''-trimethyl ether
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Robustaflavone 7,4',7''-trimethyl ether
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Robustaflavone 7,4',7''-trimethyl ether
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Robustaflavone 7,4',7''-trimethyl ether
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Robustaflavone 7,4',7''-trimethyl ether

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